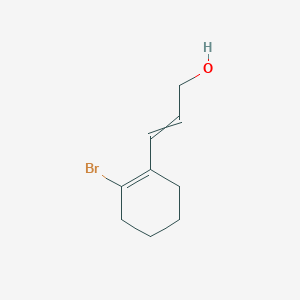
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is an organic compound that features a brominated cyclohexene ring attached to a propenol group. This compound is of interest due to its unique structure, which combines a bromine atom with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol typically involves the bromination of cyclohexene followed by a series of reactions to introduce the propenol group. One common method includes:
Bromination of Cyclohexene: Cyclohexene is reacted with bromine in the presence of a solvent like dichloromethane to form 3-bromocyclohexene.
Formation of the Propenol Group: The brominated cyclohexene is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-one.
Reduction: Formation of 3-(cyclohex-1-en-1-yl)prop-2-en-1-ol.
Substitution: Formation of 3-(2-hydroxycyclohex-1-en-1-yl)prop-2-en-1-ol or 3-(2-aminocyclohex-1-en-1-yl)prop-2-en-1-ol.
Aplicaciones Científicas De Investigación
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the propenol group can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromocyclohexene: Lacks the propenol group, making it less versatile in certain reactions.
3-Phenylprop-2-en-1-ol: Contains a phenyl group instead of a bromocyclohexene ring, leading to different reactivity and applications.
Prop-2-en-1-ol: A simpler structure without the bromine and cyclohexene components, used in different contexts.
Uniqueness
3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is unique due to its combination of a brominated cyclohexene ring and a propenol group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
654667-50-2 |
|---|---|
Fórmula molecular |
C9H13BrO |
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2 |
Clave InChI |
GIXJNJWESXZGEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C=CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
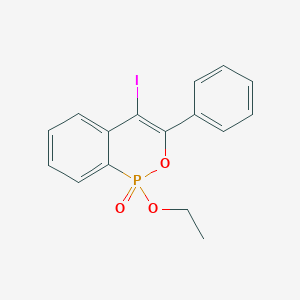
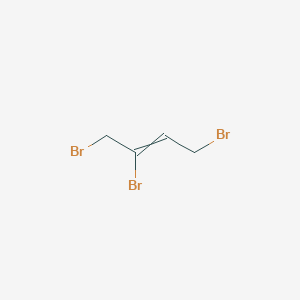
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
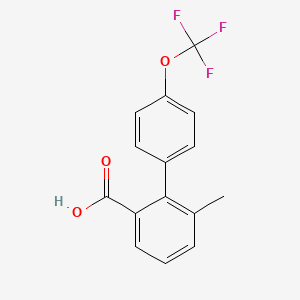
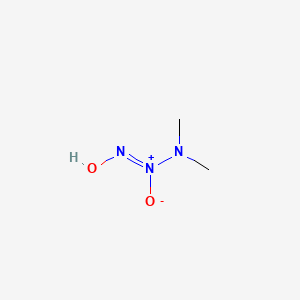


![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)
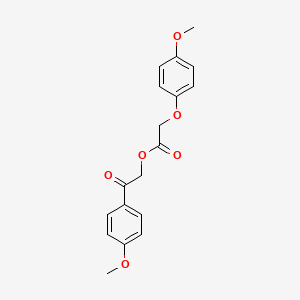
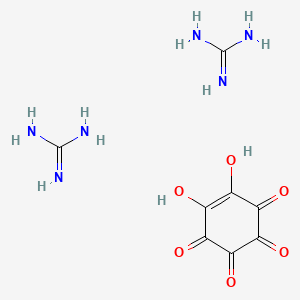
![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)
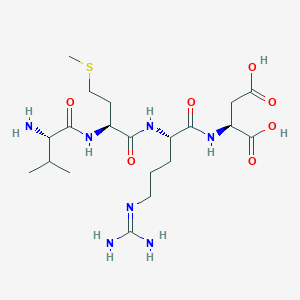
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
